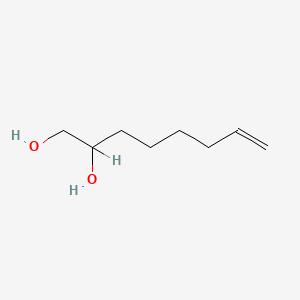

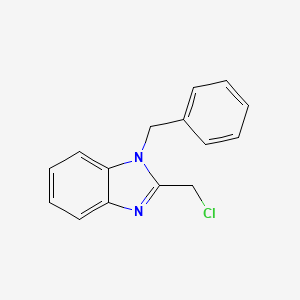

![molecular formula C8H6BrN3S B1269854 5-(4-溴苯基)-4H-[1,2,4]三唑-3-硫醇 CAS No. 39631-33-9](/img/structure/B1269854.png)

5-(4-溴苯基)-4H-[1,2,4]三唑-3-硫醇

描述

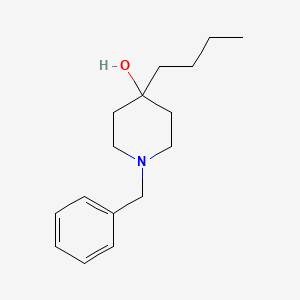

5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol is a useful research compound. Its molecular formula is C8H6BrN3S and its molecular weight is 256.12 g/mol. The purity is usually 95%.

The exact mass of the compound 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌和抗真菌活性

- 1,2,4-三唑衍生物,如5-(4-溴苯基)-4H-[1,2,4]三唑-3-硫醇,在抗菌和抗真菌研究中具有关键应用。这些化合物已被发现具有显著的抗菌和抗真菌效果,使它们成为开发新药理剂的有前途的候选物。例如,使用5-(2-溴苯基)-4-苯基-4H-1,2,4-三唑-3-硫醇作为起始物合成的3-(2-溴苯基)-5-(烷基硫基)-4-苯基-4H-1,2,4-三唑显示出显著的抗菌和抗真菌活性。其中最活性的化合物被确定为3-(2-溴苯基)-5-(癸基硫基)-4-苯基-4H-1,2,4-三唑,突显了这些衍生物在医学研究中的潜力 (Safonov & Panasenko, 2022)。

腐蚀抑制

- 1,2,4-三唑衍生物的另一个重要应用领域是在腐蚀抑制领域。研究表明,如4-苯基-5-十一烷基-4H-[1,2,4]三唑-3-硫醇等化合物在各种酸性环境中,如盐酸和硫酸中,表现出有效的腐蚀抑制作用。这些化合物作为混合型抑制剂,阻塞金属表面的活性位点,对于保护像低碳钢这样的金属免受腐蚀至关重要。这种应用在金属保护至关重要的行业中至关重要 (Quraishi & Jamal, 2002)。

抗炎活性

- 1,2,4-三唑衍生物,包括类似于5-(4-溴苯基)-4H-[1,2,4]三唑-3-硫醇的化合物,已被合成并评估其抗炎性能。研究表明,这些化合物表现出显著的抗炎活性,突显了它们在开发新的抗炎药物中的潜在用途。这些化合物调节炎症反应的能力可能在医疗治疗中具有广泛的影响 (Labanauskas et al., 2004)。

未来方向

The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Compounds containing the 1,2,4-triazole ring in their structure have proven significant antibacterial activity . Therefore, further investigations on this scaffold to harness its optimum antibacterial potential could be a promising future direction .

作用机制

Target of Action

Compounds containing the 1,2,4-triazole ring in their structure are known to exhibit multidirectional biological activity . They have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

1,2,4-triazoles have been associated with a wide range of applications as synthetic intermediates and promising pharmaceuticals .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines .

Result of Action

Compounds containing a triazole structure have been proven to have significant antibacterial activity .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .

生化分析

Biochemical Properties

5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase . The inhibition of these enzymes can lead to various therapeutic effects, including the reduction of intraocular pressure in glaucoma and the enhancement of cognitive function in neurodegenerative diseases. Additionally, 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol interacts with proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli .

Cellular Effects

The effects of 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of kinases and phosphatases, which are key regulators of cell signaling . Furthermore, 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol can affect gene expression by binding to transcription factors and altering their activity. This can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, this compound impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby affecting the production and utilization of energy within the cell .

Molecular Mechanism

The molecular mechanism of action of 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol involves several key interactions at the molecular level. This compound binds to the active sites of enzymes, inhibiting their activity through competitive or non-competitive inhibition . For example, it can bind to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . Additionally, 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol can interact with DNA and RNA, leading to changes in gene expression. This interaction can occur through direct binding to nucleic acids or through the modulation of transcription factors . The compound’s ability to inhibit or activate specific enzymes and transcription factors underlies its diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time when exposed to light or heat . The degradation products may have different biological activities compared to the parent compound. Long-term exposure to 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol in in vitro and in vivo studies has revealed that it can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis . These temporal effects are important considerations for the therapeutic use of this compound.

Dosage Effects in Animal Models

The effects of 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing adverse effects.

Metabolic Pathways

5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a key role in the oxidation of 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate . These metabolic reactions can affect the compound’s bioavailability and activity, influencing its therapeutic and toxic effects.

Transport and Distribution

The transport and distribution of 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins . These factors determine the compound’s therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For example, the presence of a nuclear localization signal can direct 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol to the nucleus, where it can interact with DNA and transcription factors . The subcellular localization of this compound can influence its ability to modulate cellular processes and exert its biological effects.

属性

IUPAC Name |

5-(4-bromophenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3S/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHAVZKPVJXNCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=S)NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357416 | |

| Record name | 5-(4-Bromophenyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39631-33-9 | |

| Record name | 5-(4-Bromophenyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-BROMOPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

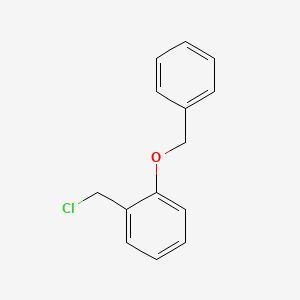

![3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid](/img/structure/B1269774.png)

![Acetic acid, 2-[[1-(phenylmethyl)-1h-indol-3-yl]thio]-](/img/structure/B1269778.png)

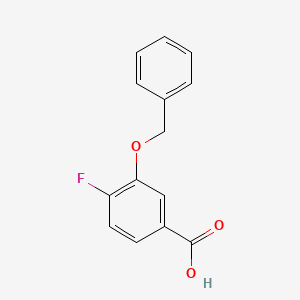

![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1269784.png)